molecular formula C21H18ClFN2O3 B11250532 1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11250532
M. Wt: 400.8 g/mol
InChI Key: FYIVMBOLGGDSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-ETHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound is characterized by its unique structure, which includes a chlorofluorophenyl group, an ethoxyphenyl group, and a dihydropyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-ETHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine ring, followed by the introduction of the chlorofluorophenyl and ethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various organic solvents. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-ETHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-ETHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE include other dihydropyridine derivatives. These compounds share a similar core structure but differ in the substituents attached to the dihydropyridine ring. The uniqueness of this compound lies in its specific combination of chlorofluorophenyl and ethoxyphenyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18ClFN2O3

Molecular Weight

400.8 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-ethoxyphenyl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H18ClFN2O3/c1-2-28-16-9-7-15(8-10-16)24-21(27)14-6-11-20(26)25(12-14)13-17-18(22)4-3-5-19(17)23/h3-12H,2,13H2,1H3,(H,24,27)

InChI Key

FYIVMBOLGGDSJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.